molecular formula C18H15N3O3 B2847729 N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide CAS No. 866236-98-8

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No. B2847729
CAS RN: 866236-98-8
M. Wt: 321.336
InChI Key: UEFBYABEDZUHIA-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide, also known as PPOB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PPOB belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have beneficial effects on various physiological processes.

Scientific Research Applications

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in the treatment of obesity, diabetes, and cardiovascular diseases. N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has also been studied for its potential anti-cancer properties. In addition, N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.

Mechanism of Action

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide exerts its effects by binding to and activating PPARs, which are transcription factors that regulate gene expression. PPARs play a crucial role in various physiological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been shown to activate PPARα and PPARγ, resulting in the modulation of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been shown to have beneficial effects on various biochemical and physiological processes. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue. In addition, N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been shown to have beneficial effects on lipid metabolism, resulting in the reduction of triglyceride and cholesterol levels in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is its high purity, which ensures reproducibility of results. N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is its low solubility in water, which may limit its use in certain experiments. In addition, the high cost of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide. One of the areas of interest is the potential use of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide in the treatment of neurological disorders. N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been shown to have neuroprotective effects in animal models of neurological diseases, and further studies are needed to determine its potential therapeutic applications in humans. Another area of interest is the potential use of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide in the treatment of cancer. N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide has been shown to have anti-cancer properties in animal models, and further studies are needed to determine its potential use in humans. Finally, the development of more efficient synthesis methods for N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide may lead to a reduction in its cost, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide involves the reaction of 4-(prop-2-en-1-yloxy)benzoyl chloride with 4-phenyl-1,2,5-oxadiazole-3-amine in the presence of a base. The reaction yields N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide as a white solid with a purity of over 95%. The synthesis process has been optimized to ensure high yields and purity of the final product.

properties

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-12-23-15-10-8-14(9-11-15)18(22)19-17-16(20-24-21-17)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFBYABEDZUHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide

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